Cas no 85-41-6 (2,3-dihydro-1H-isoindole-1,3-dione)

2,3-dihydro-1H-isoindole-1,3-dione structure
85-41-6 structure
2,3-dihydro-1H-isoindole-1,3-dione
85-41-6
C8H5NO2
147.130801916122
MFCD00005881
34343
6809

2,3-dihydro-1H-isoindole-1,3-dione Properties

Names and Identifiers

    • 1,2-Benzenedicarboximide
    • 1,2-PHTHALIC IMIDE
    • 1,3-DIHYDROISOINDOLE-1,3-DIONE
    • 1,3-ISOINDOLEDIONE
    • 1H-ISOINDOLE-1,3(2H)-DIONE
    • ISOINDOLE-1,3-DIONE
    • LABOTEST-BB LTBB000782
    • O-PHTHALIC IMIDE
    • o-Phthalimide
    • PHTHALIC ACID IMIDE
    • phthalic dicarboximide
    • 1,3-Isoindolinedione
    • 2-Diazoindan-1,3-dione
    • Benzoimide
    • Ftalimmide
    • Phthalimid
    • PHTHALYLIMIDE
    • 2,5-Isoindoledione
    • 2,3-Dihydro-1H-isoindole-1,3-dione
    • Isoindoline-1,3-dione
    • Phthalimide
    • Phenylimide
    • PHTALIMIDE
    • Phthalimide (8CI)
    • 1,3-Dihydro-2H-isoindole-1,3-dione
    • 1,3-Dioxo-1,3-dihydroisoindole
    • Kladnoite
    • Levegal PEW-T
    • NSC 3108
    • Phthalimide,99%
    • UNII-1J6PQ7YI80
    • SCHEMBL64
    • hydroxy isoindolone
    • isoindoledione
    • A841324
    • 2,3-dihydro-1H-isoindole-1,3-dione
    • Ftalimmide [Italian]
    • BDBM50350644
    • CHEBI:38817
    • phthalimide [1h-isoindole-1,3(2h)-dione]
    • Pthalimide
    • isoindoline-1,3 dione
    • EN300-17966
    • hydroxyisoindolone
    • isoindole-1,3(2H)-dione
    • NS00010682
    • Phthalic dicarboximide; Phthalimide; Isoindole-1,3-dione
    • AI3-07565
    • 1,3-Dihydroisoindole-1,3-dione
    • CHEMBL277294
    • EC 201-603-3
    • DTXSID3026514
    • 1,3-dioxoisoindole
    • 1,3-Dihydro-1,3-dioxoisoindole
    • J-521539
    • BBL037023
    • phthalimide-
    • isoindoline-1,3-dione
    • NSC3108
    • Phthalimid [German]
    • AKOS000119824
    • 5-21-10-00270 (Beilstein Handbook Reference)
    • 1H-isoindole-1,3(2H) dione
    • BRN 0118522
    • Tox21_303319
    • InChI=1/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11
    • NCGC00257137-01
    • 2,3-dihydro-1H-isoindole-1,3-dion
    • STK299439
    • 1,3-Isoindoledione
    • 3-hydroxyisoindol-1-one
    • 1J6PQ7YI80
    • 3-Hydroxy-1H-isoindol-1-one
    • CAS-85-41-6
    • Phthalimide, puriss., >=99.0% (T)
    • HSDB 5007
    • F9995-1638
    • NCGC00259349-01
    • MFCD00005881
    • 1h-isoindole-1,3-dione
    • isoindoline -1,3-dione
    • BCP21906
    • AP-770/40217754
    • PHTHALIMIDE [MI]
    • isoindol-1,3-dione
    • o-Phthalic imide
    • CCRIS 9479
    • 85-41-6
    • 1H-Isoindole-1,3(2H)-dione
    • 1H-isoindole-1,3(2H)dione
    • Tox21_201800
    • 1H-isoindol-1,3-(2H)-dione
    • WLN: T56 BVMVJ
    • NSC-3108
    • DTXCID506514
    • 223537-84-6
    • 136918-14-4
    • isoindoline-1,3-dione;Phthalimide
    • NCGC00249121-01
    • EINECS 201-603-3
    • PHTHALIC ACID,IMIDE
    • Z57127356
    • DS-002743
    • Phthalimide; Tafenoquine related; SKF-2450
    • folpet TP1
    • FS-3820
    • phtalimide
    • 1H-isoindole-1,3-(2H)-dione
    • P0402
    • Q412784
    • O-Phthalimide
    • Phthalimide, PESTANAL(R), analytical standard
    • PHTHALIMIDE
    • Phthalimide, >=99%
    • +Expand
    • MFCD00005881
    • XKJCHHZQLQNZHY-UHFFFAOYSA-N
    • 1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)
    • O=C1C2C(=CC=CC=2)C(=O)N1
    • 118522

Computed Properties

  • 147.03200
  • 1
  • 3
  • 0
  • 147.032028
  • 11
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 46.2

Experimental Properties

  • 0.89900
  • 46.17000
  • 7373
  • 1.4700 (estimate)
  • <0.1 g/100 mL at 19.5 ºC
  • 366 ºC
  • 230.0 to 238.0 deg-C
  • Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • water: slightly soluble(lit.)
  • White leafy crystals or crystalline powder
  • 3.8 (0.6g/l, H2O)
  • Slightly soluble in water \ ether \ benzene and chloroform, slightly soluble in ethanol, easily soluble in alkali solution \ glacial acetic acid and pyridine
  • 8.3(at 25℃)
  • 366 ºC
  • 1.21

2,3-dihydro-1H-isoindole-1,3-dione Security Information

  • TI3920000
  • 1
  • S22-S24/25
  • R20/21/22
  • NONH for all modes of transport
  • H303-H402
  • P273-P312-P501
  • warning
  • Store at room temperature
  • 20/21/22-36/37/38-40
  • Warning
  • Yes

2,3-dihydro-1H-isoindole-1,3-dione Customs Data

  • 2925190090
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3-dihydro-1H-isoindole-1,3-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt; 18 h, 50 - 60 °C
Reference
Polymer-supported chiral α-amino amides for the asymmetric addition of diethylzinc to aldehydes: Transforming an inactive homogeneous system into an efficient catalyst
Escorihuela, Jorge; et al, Applied Catalysis, 2013, 462, 462-463

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Dimethylformamide ;  15 s, rt
Reference
A convenient procedure for the synthesis of phthalimides under microwave irradiation
Mogilaiah, K.; et al, Indian Journal of Chemistry, 2004, (4), 882-884

Synthetic Circuit 3

Reaction Conditions
1.1 180 s
Reference
Solvent-free synthesis of phthalimide under microwave irradiation and modification of talc with synthesized phthalimide
Cai, Yan-Hua, Asian Journal of Chemistry, 2012, 24(2), 481-484

Synthetic Circuit 4

Reaction Conditions
Reference
Reaction of aromatic di- and tetracarboxylic anhydrides with amides
Ganin, E. V.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(5), 1086-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Urea ;  6 min
Reference
Urea vs thiourea in the formation of imides: a microwave and conventional heating comparative study
Seijas, Julio A.; et al, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1881, 1881-1883

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Urea Solvents: Reline ;  1 h, 160 °C
Reference
Synthesis of N-unsubstituted cyclic imides from anhydride with urea in deep eutectic solvent (DES) choline chloride/urea
Liu, Luxiao; et al, Chemical Papers, 2020, 74(4), 1351-1357

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2,8,9-Tris(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Methanol ;  0.25 h, rt
Reference
Deprotection of heteroaromatic carbamates via a base-catalyzed methanolysis
Shieh, Wen-Chung; et al, Tetrahedron Letters, 2006, 47(32), 5645-5648

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 120 °C
Reference
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; et al, ChemCatChem, 2017, 9(22), 4206-4211

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Carbon Solvents: Acetonitrile ;  > 1 min, 4 bar, rt; 10 h, 6 bar, 160 °C
Reference
Metal-Free and Additive-Free Synthesis of Imides and Nitriles from Ketones via Oxidative Cleavage of C(O)-C Bonds
Liu, Xixi; et al, ACS Catalysis, 2022, 12(21), 13300-13311

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  4-(Dimethylamino)pyridine ,  Copper sulfate ;  5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ;  0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ;  24 h, 1 atm, 120 °C
Reference
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Ammonium persulfate Solvents: 1,4-Dioxane ;  3 h, 100 °C
Reference
Ammonium persulfate activated DMSO as a one-carbon synthon for the synthesis of methylenebisamides and other applications
Mahajan, Pankaj S.; et al, RSC Advances, 2015, 5(123), 101641-101646

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Selectfluor Solvents: N,N-Dimethylpropionamide ;  12 h, 110 °C
Reference
Selectfluor-mediated oxidative methylenation of amide with N,N-dimethylpropanamide for N,N'-methylenebisamide synthesis
Cao, Yue; et al, Canadian Journal of Chemistry, 2019, 97(1), 37-41

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Silica ,  Vanadium oxide ;  663 K
Reference
Synthesis of phthalimide
Xie, Guangyong; et al, Nongyao, 2002, 41(1),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Silica ,  Ammonia ,  Oxygen Catalysts: Vanadium oxide (chromium-vanadium composite oxides) ,  Chromium oxide (chromium-vanadium composite oxides)
Reference
Preparation of phthalimide by ammoxidation of o-xylene and characterization of V-Cr-O/SiO2 catalyst
Xie, Guangyong; et al, Indian Journal of Chemistry, 2002, (5), 963-966

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen
Reference
Some characteristics of oxidative ammonolysis of 4-tert-butyl-o-xylene
Shapovalov, A. A.; et al, Izvestiya Akademii Nauk Kazakhskoi SSR, 1981, (4), 56-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Benzonitrile
Reference
Reaction of benzonitrile with dicarboxylic acids
Bratulescu, George, Revista de Chimie (Bucharest), 2000, 51(2), 167-168

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Niobium oxide (Nb2O3) Solvents: Octane ;  30 h, 140 °C
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Formamide Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 5 - 6 h, 170 - 180 °C
Reference
Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides
Chiriac, Constantin I.; et al, Revue Roumaine de Chimie, 2007, 52(8-9), 883-886

Synthetic Circuit 19

Reaction Conditions
Reference
Generation of phthalimidonitrene and its reactions
Hoesch, L.; et al, Chimia, 1969, 23(11), 405-8

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ethyl (E)-cinnamate ,  Tetrabutylammonium acetate Solvents: Dichloromethane ;  12 h, 25 °C
1.2 Reagents: Sodium thiosulfate
Reference
Aryl-iodide-mediated electrochemical aziridination of electron-deficient alkenes
Liu, Feng; et al, Youji Huaxue, 2021, 41(10), 4014-4020

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Lead tetraacetate
2.1 -
Reference
Preparation and reactions of cis-1,4-diphthaloyltetra-az-2-ene
Jones, David W., Journal of the Chemical Society, 1976, (10), 1150-5

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: 3-Buten-2-one Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  15 h, 40 °C; 40 °C → 22 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  22 °C; 1 h, 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Deprotection of Homoallyl (hAllyl) Derivatives of Phenols, Alcohols, Acids, and Amines
Lipshutz, Bruce H.; et al, Journal of Organic Chemistry, 2009, 74(7), 2854-2857

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of the N-O bond in substituted hydroxylamines under basic conditions
Nikitin, Kirill V.; et al, Mendeleev Communications, 2000, (1), 32-34

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Triethylamine
Reference
Reactivity of N-(phenacyloxy)carbamates and related systems in the presence of bases: study of a new [1,2]-anionic rearrangement
Consonni, Piero; et al, Journal of the Chemical Society, 1983, (7), 967-73

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  4 h, 80 °C
Reference
Transition metal-free sodium borohydride-promoted controlled hydration of nitriles to amides
Verma, Praveen Kumar; et al, Synthetic Communications, 2013, 43(21), 2867-2875

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Water Catalysts: 1H-Imidazolium, 1,3-dimethyl-, carbonate (1:1) Solvents: Ethanol ;  4 h, 80 °C
Reference
Transition metal-free 1,3-dimethylimidazolium hydrogen carbonate catalyzed hydration of organonitriles to amides
Verma, Praveen Kumar; et al, RSC Advances, 2013, 3(3), 895-899

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Water Catalysts: Copper diacetate monohydrate Solvents: Acetic acid ;  10 - 12 h, reflux
Reference
Homogeneous and Stereoselective Copper(II)-Catalyzed Monohydration of Methylenemalononitriles to 2-Cyanoacrylamides
Xin, Xiaoqing; et al, Journal of Organic Chemistry, 2013, 78(23), 11956-11961

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Acetic acid ,  Magnesium Solvents: Methanol ;  50 - 70 min, rt
Reference
Novel N,S-phenacyl protecting group and its application for peptide synthesis
Tang, Guo; et al, Synlett, 2008, (12), 1907-1909

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Hydrazine, phenyl- Solvents: Toluene ;  20 min, 130 °C
Reference
Azolylacetones as precursors to indoles and naphthofurans facilitated by microwave irradiation with simultaneous cooling
Al-Mousawi, Saleh Mohammed; et al, Molecules, 2009, 14(8), 2976-2984

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Imidazole Catalysts: Dimethylformamide ;  3 h, 150 °C
Reference
Imidazole-promoted synthesis of N-substituted phthalimide from N,N'-disubstituted ureas in solventless conditions
Filho, Ricardo A. W. Neves; et al, Synthetic Communications, 2013, 43(11), 1571-1576

Synthetic Circuit 31

Reaction Conditions
Reference
Continuous preparation of phthalimide
, Czechoslovakia, , ,

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: 1,2-Dichloroethane ;  1 h, rt
Reference
Visible-light-driven α-Oxidation of Amide C(sp3)-H Bonds to Imides via N-Bromosuccinimide and Water
Chang, Huan-Huan; et al, Asian Journal of Organic Chemistry, 2022, 11(12),

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  N-Hydroxyphthalimide Catalysts: Manganese oxide (Mn2O3) (mesoporous Cesium-supported) Solvents: Acetonitrile ,  Nonane ;  rt; rt → reflux
Reference
Heterogeneous Catalytic Oxidation of Amides to Imides by Manganese Oxides
Biswas, Sourav; et al, Scientific Reports, 2018, 8(1), 1-8

Synthetic Circuit 34

Reaction Conditions
1.1 10 min, 0.02 torr, 500 °C
Reference
Gas-phase pyrolysis of N-alkoxyphthalimides to functionally substituted aldehydes: kinetic and mechanistic study
Al-Etaibi, Alya M.; Al-Awadi, Nouria A.; Ibrahim, Maher R.; Ibrahim, Yehia A., ARKIVOC (Gainesville, 2010, (10), 149-162

2,3-dihydro-1H-isoindole-1,3-dione Raw materials

2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

2,3-dihydro-1H-isoindole-1,3-dione Related Literature